![molecular formula C23H17F2NO4 B13647060 (R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)
(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a difluorophenyl group and a fluorenylmethoxycarbonylamino group, making it structurally unique and potentially useful in drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves several steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually done by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable difluorobenzene derivative with a nucleophile.
Coupling Reaction: The protected amine and the difluorophenyl derivative are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.
Industrial Production Methods
Industrial production of ®-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Reduced difluorophenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving fluorine-containing compounds.
Enzyme Inhibitors: It may serve as a lead compound in the development of enzyme inhibitors.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Agriculture: It may be used in the development of agrochemicals for pest control.
作用机制
The mechanism of action of ®-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of the target protein, resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
®-3,4-Difluorophenylalanine: A similar compound with a difluorophenyl group and an amino acid structure.
®-Fluorenylmethoxycarbonyl-L-alanine: A compound with a fluorenylmethoxycarbonyl group and an amino acid structure.
Uniqueness
Structural Features: The combination of a difluorophenyl group and a fluorenylmethoxycarbonylamino group in ®-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is unique and not commonly found in other compounds.
Chirality: The chiral nature of the compound adds to its uniqueness, making it valuable for applications in asymmetric synthesis and drug development.
属性
分子式 |
C23H17F2NO4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H17F2NO4/c24-19-10-9-13(11-20(19)25)21(22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,21H,12H2,(H,26,29)(H,27,28) |
InChI 键 |
FFCPVPFWFAMQCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=C(C=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


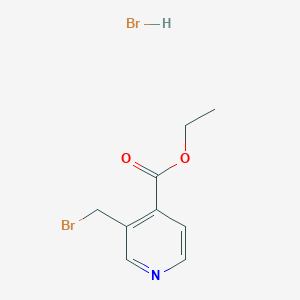
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/no-structure.png)

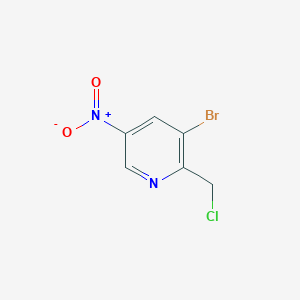
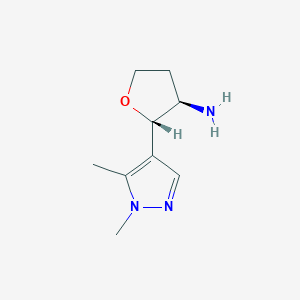

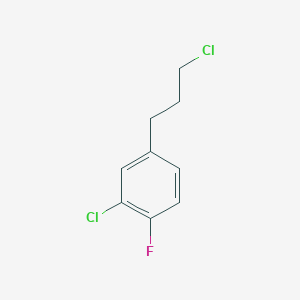
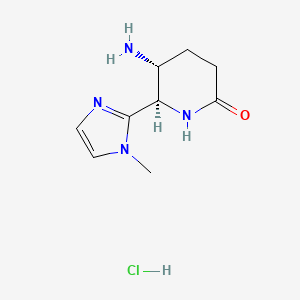
![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)

![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
